1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride
Description
1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride is a triazole derivative featuring a benzyl substituent at the N1 position and an amine group at the C5 position, stabilized as a hydrochloride salt. The 1,2,3-triazole core is renowned for its metabolic stability, hydrogen-bonding capacity, and role in medicinal chemistry, particularly in drug discovery targeting enzymes, receptors, and microbial pathogens . This compound is synthesized via methods such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-catalyzed Buchwald–Hartwig reactions, which are pivotal for introducing aryl/alkylamine functionalities . Its hydrochloride salt enhances solubility and crystallinity, making it suitable for pharmacological screening .
Properties
Molecular Formula |
C9H11ClN4 |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
3-benzyltriazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H10N4.ClH/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8;/h1-6H,7,10H2;1H |
InChI Key |
KDYNTLQERSSYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is widely used for synthesizing 1,4-disubstituted 1,2,3-triazoles, including benzyl-substituted derivatives.
- Starting materials: Benzyl azide and terminal alkynes.
- Catalyst: Copper(I) salts or generated in situ from copper(II) sulfate and sodium ascorbate.
- Solvent: Typically aqueous or mixed organic solvents.
- Conditions: Room temperature to mild heating.
Example: The reaction of benzyl azide with appropriate alkynes forms 1-benzyl-1,2,3-triazole derivatives. Subsequent functionalization at the 5-position can be achieved via directed substitution or by using pre-functionalized alkynes or azides.
However, direct synthesis of 5-amino substituted triazoles via CuAAC is limited due to regioselectivity and functional group tolerance issues.
Buchwald–Hartwig Amination of 5-Halo-1,2,3-Triazoles
A more versatile and efficient route to 5-amino substituted 1,2,3-triazoles, including 1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride, involves palladium-catalyzed Buchwald–Hartwig amination of 5-halo-1,2,3-triazoles.
- Starting materials: 5-Halo-1-benzyl-1,2,3-triazoles (e.g., 5-chloro or 5-bromo derivatives).
- Amination reagent: Ammonia or primary amines.
- Catalyst: Palladium complexes with N-heterocyclic carbene (NHC) ligands, e.g., (THP-Dipp)Pd(cinn)Cl.
- Base: Sodium tert-butoxide.
- Solvent: Dry 1,4-dioxane.
- Conditions: Heating at 120 °C under inert atmosphere for ~18 hours.
- Combine 5-halo-1-benzyl-1,2,3-triazole (0.5 mmol) and amine (1.0 equiv.) in dry 1,4-dioxane (2.5 mL) under argon.
- Degas the solution with freeze-pump-thaw cycles.
- Add 2 mol% palladium catalyst and 3 equiv. sodium tert-butoxide.
- Stir at 120 °C for 18 hours.
- Workup involves aqueous extraction, drying, and chromatographic purification.
- Conversion to hydrochloride salt by treatment with HCl in suitable solvent.
Yields: High yields (typically >90%) of 5-amino-1,2,3-triazoles are reported.
One-Pot Azide-Nitrile Cycloaddition/Dimroth Rearrangement
An alternative approach involves a one-pot reaction of azides with nitriles to form 5-amino-1,2,3-triazoles via Dimroth rearrangement.
- Avoids isolation of intermediates.
- Mild conditions.
- Applicable to various substituents.
This method has been used to prepare 5-amino-1,2,3-triazoles but requires optimization for benzyl substitution at N-1.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For selective synthesis of 1,5-disubstituted 1,2,3-triazoles (which includes 1-benzyl-1,2,3-triazol-5-amine), ruthenium catalysts such as Cp*RuCl(COD) are employed.
- Benzyl azide and phenylacetylene derivatives react in the presence of Cp*RuCl(COD).
- Solvent: 1,2-dichloroethane (DCE).
- Temperature: 45 °C.
- Reaction time: ~30 minutes.
This method yields 1,5-disubstituted triazoles with good regioselectivity and yields.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| CuAAC (Copper(I)-Catalyzed Cycloaddition) | Benzyl azide + terminal alkyne | Cu(I) salts, room temp to mild heating | 70–90 | Simple, mild, widely used | Limited 5-amino substitution |
| Buchwald–Hartwig Amination | 5-Halo-1-benzyl-1,2,3-triazole + amine | Pd-NHC catalyst, NaOtBu, 120 °C, 18 h | 90–97 | High yield, versatile | Requires halo-triazole precursor |
| One-Pot Azide-Nitrile Cycloaddition | Azide + nitrile | Mild conditions, one-pot | Moderate | Avoids intermediate isolation | Substrate scope limited |
| RuAAC (Ruthenium-Catalyzed Cycloaddition) | Benzyl azide + alkyne | Cp*RuCl(COD), 45 °C, 30 min | 70–85 | Regioselective 1,5-substitution | Catalyst cost, sensitive to sterics |
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various substituted triazoles and amine derivatives, which can have different properties and applications .
Scientific Research Applications
1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in various reactions. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Synthetic Flexibility : The benzyl-substituted triazole is synthesized via Pd-catalyzed cross-coupling, enabling precise installation of aromatic groups, whereas simpler analogs (e.g., 1-ethyl derivatives) rely on CuAAC .
- Triazole Regioisomerism : 1,2,3-Triazoles (target compound) exhibit distinct electronic properties compared to 1,2,4-triazoles (e.g., 1-methyl-3-phenyl derivative), influencing hydrogen bonding and bioactivity .
Table 2: Physicochemical and Functional Comparisons
Key Observations :
Biological Activity
1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
Molecular Formula: C9H10N4·HCl
Molecular Weight: 202.66 g/mol
Structural Features: The compound features a triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms, which is crucial for its biological activity.
Synthesis
The synthesis of 1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride typically involves the following steps:
- Formation of Triazole Ring: The reaction of benzyl azide with an appropriate alkyne under copper(I) catalysis to form the triazole structure.
- Hydrochloride Salt Formation: The addition of hydrochloric acid to enhance solubility and stability.
Antimicrobial Activity
Research indicates that 1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride exhibits notable antimicrobial properties. A study evaluated its effects against various bacterial strains using the broth microdilution method. The results are summarized in Table 1.
| Bacterial Strain | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 100 | 50% |
| Escherichia coli | 200 | 40% |
| Salmonella enterica | 250 | 30% |
| Shigella dysenteriae | 300 | 20% |
The compound demonstrated selective inhibition against certain strains, suggesting potential for development as an antibacterial agent .
Anticancer Activity
1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride has also been studied for its anticancer properties. Related triazole derivatives have shown significant inhibitory effects on cancer cell growth. For instance, derivatives exhibited IC50 values as low as 46 nM against human breast tumor cells. The mechanism involves interaction with molecular targets such as tubulin, disrupting cancer cell proliferation by inhibiting tubulin polymerization .
Antiviral Activity
A study investigated the inhibitory effects of various triazole derivatives on HIV-1 reverse transcriptase (RT). Compounds derived from 1-benzyl-1H-1,2,3-triazol showed promising results with lower cytotoxicity compared to established antivirals like AZT. Notably, compounds labeled as 2a , 2d , and 2g exhibited significant inhibitory activity against HIV-RT with selectivity indices higher than other known drugs .
The biological activity of 1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride can be attributed to several mechanisms:
- Antimicrobial Action: Inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.
- Anticancer Mechanism: Disruption of microtubule dynamics through binding to tubulin.
- Antiviral Mechanism: Inhibition of viral replication by targeting reverse transcriptase and potentially other viral enzymes.
Case Study 1: Antimicrobial Evaluation
In a controlled study involving various concentrations of the compound against multiple bacterial strains, it was found that increasing concentrations correlated with increased inhibition rates. This supports the potential application in treating bacterial infections resistant to conventional antibiotics .
Case Study 2: Anticancer Efficacy
A series of in vitro tests demonstrated that specific derivatives of the compound significantly inhibited the proliferation of breast cancer cells. Further research is warranted to explore its efficacy in vivo and its potential synergistic effects when combined with existing chemotherapy agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
